

Anandamide-d8: A Technical Guide for Researchers

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For Immediate Release

This technical guide provides an in-depth overview of **Anandamide-d8** (AEA-d8), a deuterated analog of the endocannabinoid Anandamide (AEA). This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data on its molecular properties, its role in signaling pathways, and detailed protocols for its use in quantitative analysis.

Core Molecular Data

Anandamide-d8 is a critical tool in endocannabinoid research, primarily utilized as an internal standard for the accurate quantification of Anandamide in biological samples.[1] Its deuteration provides a distinct mass signature for mass spectrometry-based analyses, without altering its chemical behavior during extraction and chromatography.



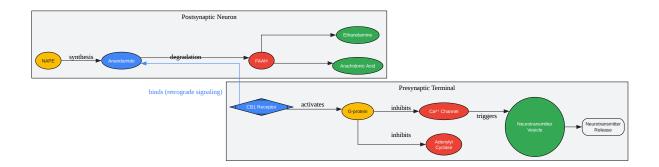
| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C22H29D8NO2 | [1] |
| Molecular Weight | 355.6 g/mol | [1] |
| Formal Name | N-(2- hydroxyethyl)-5Z,8Z,11Z,14Z- eicosatetraenamide-d8 | |
| Synonyms | AEA-d8, Arachidonoyl Ethanolamide-d8 | [1] |

Anandamide Signaling Pathway

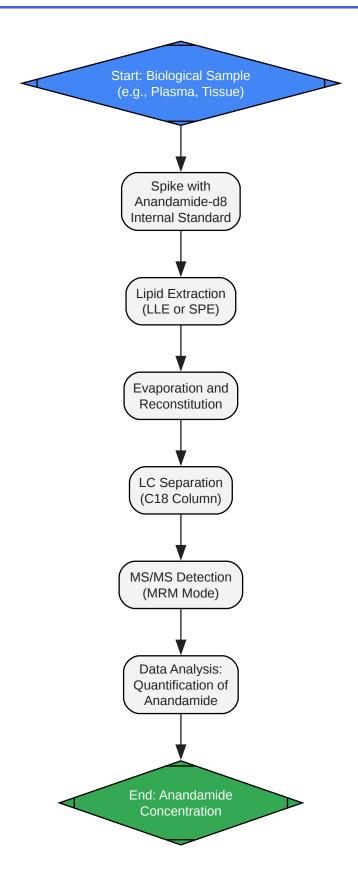
Anandamide is an endogenous ligand for cannabinoid receptors, primarily CB1 and CB2, and plays a crucial role in various physiological processes.[2][3] It acts as a retrograde messenger, being synthesized and released from postsynaptic neurons to modulate neurotransmitter release from presynaptic terminals.[4][5][6]

The signaling cascade is initiated by the synthesis of Anandamide from N-arachidonoyl phosphatidylethanolamine (NAPE) in the postsynaptic membrane.[3][7] Upon release, Anandamide travels across the synaptic cleft and binds to presynaptic CB1 receptors, which are G-protein coupled.[5][8] This binding event triggers a cascade of intracellular events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately leading to a reduction in neurotransmitter release.[2][3] The action of Anandamide is terminated by its reuptake into the postsynaptic neuron and subsequent enzymatic degradation by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine.[3][7]









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